Chlorhydrate de forodesine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Forodesine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and transition-state analogs.

Biology: Investigated for its effects on T-cell proliferation and apoptosis.

Medicine: Clinical trials have shown its efficacy in treating T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma

Industry: Utilized in the development of new therapeutic agents targeting purine metabolism

Mécanisme D'action

Target of Action

Forodesine hydrochloride is a highly potent, orally active, rationally designed inhibitor of Purine Nucleoside Phosphorylase (PNP) . PNP is a key enzyme in the purine-salvage metabolic pathway . A deficiency in PNP is associated with significant T-cell depletion and immune deficiency .

Mode of Action

When PNP is inhibited by forodesine, 2′-deoxyguanosine remains unmetabolized and is transported into cancer cells via nucleoside transporters . Inside the cells, 2′-deoxyguanosine is phosphorylated to deoxyguanosine monophosphate by deoxycytidine kinase and then to deoxyguanosine triphosphate by other kinases .

Biochemical Pathways

In the mechanism of forodesine action, two enzymes are involved: PNP and deoxycytidine kinase (dCK). PNP catalyzes the phosphorolysis of deoxyguanosine to guanine and 2-deoxyribose-1-phosphate, whereas dCK converts deoxyguanosine to deoxyguanosine monophosphate (dGMP) and finally to deoxyguanosine triphosphate (dGTP) .

Result of Action

The intracellular deoxyguanosine triphosphate inhibits ribonucleotide reductase, induces deoxyribonucleotide pool imbalance, and inhibits DNA synthesis and repair . This agent selectively causes apoptosis in stimulated or malignant T-lymphocytes .

Action Environment

Analyse Biochimique

Biochemical Properties

Forodesine hydrochloride plays a crucial role in biochemical reactions by inhibiting the enzyme purine nucleoside phosphorylase (PNP). This inhibition prevents the breakdown of deoxyguanosine, leading to an accumulation of deoxyguanosine triphosphate (dGTP) within cells . The interaction between forodesine hydrochloride and PNP is highly specific, with forodesine hydrochloride mimicking the transition-state structure of the enzyme’s natural substrate . This tight binding results in a potent inhibition of PNP activity, which is essential for the proliferation of T-cells .

Cellular Effects

Forodesine hydrochloride has significant effects on various types of cells and cellular processes. In T-cells, the accumulation of dGTP due to PNP inhibition leads to an imbalance in the nucleotide pool, which ultimately results in the inhibition of DNA synthesis and repair . This disruption in cellular metabolism triggers apoptosis in T-cells, making forodesine hydrochloride an effective agent in targeting T-cell malignancies . Additionally, forodesine hydrochloride has been shown to influence cell signaling pathways by stabilizing the tumor suppressor protein p53 and increasing the expression of the cell cycle inhibitor p21 .

Molecular Mechanism

The molecular mechanism of forodesine hydrochloride involves its binding to the active site of PNP, where it acts as a transition-state analog inhibitor . By mimicking the transition state of the enzyme’s natural substrate, forodesine hydrochloride effectively inhibits PNP activity, leading to the accumulation of deoxyguanosine and its subsequent phosphorylation to dGTP . The elevated levels of dGTP inhibit ribonucleotide reductase, causing an imbalance in the deoxyribonucleotide pool and ultimately blocking DNA synthesis and repair . This mechanism of action is critical for the selective targeting of T-cells in leukemia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of forodesine hydrochloride have been observed to change over time. Studies have shown that the compound is stable and maintains its inhibitory activity over extended periods . The accumulation of dGTP and the subsequent induction of apoptosis in T-cells occur within hours of exposure to forodesine hydrochloride . Long-term studies have demonstrated that continuous exposure to forodesine hydrochloride can lead to sustained inhibition of T-cell proliferation and prolonged survival in animal models .

Dosage Effects in Animal Models

The effects of forodesine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits T-cell proliferation without causing significant toxicity . At higher doses, forodesine hydrochloride can induce toxic effects, including lymphocytopenia and neutropenia . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

Forodesine hydrochloride is involved in the purine salvage metabolic pathway. By inhibiting PNP, forodesine hydrochloride prevents the breakdown of deoxyguanosine, leading to its accumulation and subsequent phosphorylation to dGTP . This accumulation of dGTP disrupts the balance of deoxyribonucleotides, inhibiting DNA synthesis and repair . The metabolic pathway involving forodesine hydrochloride is critical for its therapeutic effects in targeting T-cell malignancies .

Transport and Distribution

Forodesine hydrochloride is transported into cells via nucleoside transporters . Once inside the cells, it is distributed throughout the cytoplasm, where it exerts its inhibitory effects on PNP . The distribution of forodesine hydrochloride within tissues is influenced by its ability to cross cell membranes and its interaction with cellular transporters . This distribution is essential for the compound’s therapeutic efficacy in targeting T-cell malignancies .

Subcellular Localization

The subcellular localization of forodesine hydrochloride is primarily within the cytoplasm, where it interacts with PNP . The compound’s activity is dependent on its ability to reach and inhibit PNP within the cytoplasm . Additionally, forodesine hydrochloride may undergo post-translational modifications that influence its localization and activity within cells . Understanding the subcellular localization of forodesine hydrochloride is crucial for optimizing its therapeutic potential .

Méthodes De Préparation

La synthèse du chlorhydrate de forodesine implique plusieurs étapes, notamment la réaction de couplage à basse température et l'hydrogénation sous haute pression. Le processus est complexe et nécessite un contrôle minutieux des conditions de réaction pour garantir une pureté et un rendement élevés . Des méthodes de production industrielles ont été développées pour optimiser ces conditions, rendant le processus plus sûr et plus rentable .

Analyse Des Réactions Chimiques

Le chlorhydrate de forodesine subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants.

Réduction: L'inverse de l'oxydation, cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les analogues de l'état de transition.

Biologie: Investigated for its effects on T-cell proliferation and apoptosis.

Médecine: Les essais cliniques ont montré son efficacité dans le traitement de la leucémie lymphoblastique aiguë à cellules T et du lymphome cutané à cellules T

Industrie: Utilisé dans le développement de nouveaux agents thérapeutiques ciblant le métabolisme des purines

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la purine nucléoside phosphorylase, ce qui entraîne l'accumulation de désoxyguanosine triphosphate. Cette accumulation inhibe la ribonucléotide réductase, entraînant l'inhibition de la synthèse et de la réparation de l'ADN. Le composé induit sélectivement l'apoptose dans les cellules T malignes .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de forodesine est unique parmi les inhibiteurs de la PNP en raison de sa forte puissance et de sa sélectivité. Des composés similaires comprennent:

Immucilline A: Un autre inhibiteur de la PNP avec une structure différente et une puissance légèrement inférieure.

BCX-1777: Un précurseur du this compound avec des effets inhibiteurs similaires mais des propriétés pharmacocinétiques différentes

Propriétés

IUPAC Name |

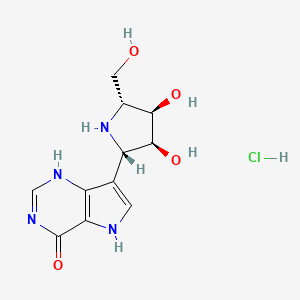

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIAMZKHBCLFOG-QPAIBFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182647 | |

| Record name | Forodesine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284490-13-7 | |

| Record name | Forodesine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forodesine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284490-13-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORODESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.